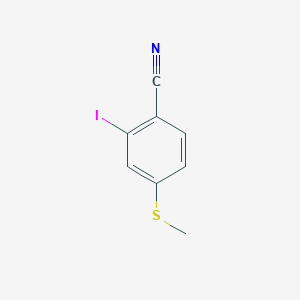

2-Iodo-4-(methylsulfanyl)benzonitrile

説明

BenchChem offers high-quality 2-Iodo-4-(methylsulfanyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-(methylsulfanyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-iodo-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQUHMLWJSHKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of 2-Iodo-4-(methylsulfanyl)benzonitrile in Advanced Medicinal Chemistry and Heterocyclic Synthesis

Executive Summary

As a highly functionalized aromatic building block, 2-Iodo-4-(methylsulfanyl)benzonitrile (CAS: 54558-83-7) represents a masterclass in orthogonal reactivity[1]. For drug development professionals and synthetic chemists, this molecule provides three distinct vectors for late-stage diversification: a highly reactive carbon-iodine (C-I) bond, a versatile nitrile (-CN) group, and an oxidizable methylsulfanyl (-SCH3) moiety[2]. This technical guide dissects the physicochemical dynamics of this scaffold and provides field-proven, self-validating protocols for its manipulation, empowering researchers to leverage its full potential in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

Understanding the electronic push-pull system of this molecule is critical for predicting its behavior in complex catalytic cycles. The electron-withdrawing nitrile group activates the ring, while the methylsulfanyl group provides a mild electron-donating effect via resonance, stabilizing reactive intermediates.

Table 1: Physicochemical Profile of 2-Iodo-4-(methylsulfanyl)benzonitrile

| Property | Value | Structural Significance |

| CAS Number | 54558-83-7 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C8H6INS | Highly functionalized low-molecular-weight scaffold. |

| Molecular Weight | 275.11 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD)[2]. |

| Key Functional Groups | Nitrile (-CN), Iodide (-I), Thioether (-SCH3) | Enables tri-orthogonal synthetic divergence. |

| Storage Conditions | Room temperature | Stable under standard conditions; protect from strong oxidants[2]. |

Core Reactivity & Mechanistic Pathways

The true power of this scaffold lies in chemoselectivity—the ability to address one functional group without perturbing the others.

Vector 1: The C-I Bond (Palladium-Catalyzed Cross-Coupling)

The carbon-iodine bond at the C2 position is the most reactive site on the molecule. Causality: Iodine’s large atomic radius and polarizability make it an exceptional leaving group, facilitating rapid oxidative addition by Pd(0) species. This kinetic advantage allows for Suzuki-Miyaura or Sonogashira couplings to proceed at mild temperatures, preventing the premature hydrolysis of the nitrile or the thermal degradation of the thioether.

Vector 2: The Nitrile Group (Tandem Cyclization)

The ortho relationship between the iodide and the nitrile is a privileged motif for heterocyclic synthesis. Following a Sonogashira coupling with a terminal alkyne, the resulting ortho-alkynylbenzonitrile intermediate is perfectly positioned for an intramolecular nucleophilic attack. Causality: The electrophilic carbon of the nitrile group acts as an internal trap for nucleophiles (such as amines or the alkyne itself under specific catalytic conditions), driving a tandem cyclization to form 1-aminoisoquinolines or related fused systems[3][4].

Vector 3: The Methylsulfanyl Group (Oxidation and SNAr)

The -SCH3 group serves a dual purpose. In its native state, it acts as a lipophilic pharmacophore. However, controlled oxidation to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3) profoundly alters the electronic landscape of the ring. Causality: A sulfone is a strong electron-withdrawing group that drastically increases the electrophilicity of the C4 position, enabling late-stage Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides to fine-tune the drug candidate's pharmacokinetic profile.

Mandatory Visualizations

Synthetic divergence of 2-Iodo-4-(methylsulfanyl)benzonitrile highlighting three reactivity vectors.

Mechanistic pathway of tandem Sonogashira-cyclization to form functionalized isoquinolines.

Experimental Workflows: Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as robust as its built-in validation. The following procedures include In-Process Controls (IPC) to ensure system integrity and reproducibility.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid at the C2 position without oxidizing the thioether or hydrolyzing the nitrile. Reagents: 2-Iodo-4-(methylsulfanyl)benzonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1).

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with the scaffold, boronic acid, and K2CO3. Add the solvent mixture. Sparge with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and premature oxidation of the Pd catalyst or the sensitive thioether group.

-

Catalyst Addition: Add Pd(dppf)Cl2 under a positive flow of Argon.

-

Heating: Heat the biphasic mixture to 80°C for 4 hours.

-

System Validation & IPC: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: The disappearance of the starting material (m/z 275) and the appearance of the product mass confirm oxidative addition and transmetalation were successful. If des-iodo byproducts are observed, the solvent degassing was insufficient.

-

Workup: Cool to room temperature, partition with EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Controlled Oxidation of the C4 Thioether to a Sulfone

Objective: Convert the -SCH3 group to -SO2CH3 to activate the C4 position for subsequent SNAr diversification. Reagents: 2-Iodo-4-(methylsulfanyl)benzonitrile (1.0 eq), mCPBA (meta-Chloroperoxybenzoic acid, 77% purity, 2.5 eq), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dissolve the starting material in anhydrous DCM and cool to 0°C in an ice bath.

-

Oxidant Addition: Add mCPBA portion-wise over 30 minutes. Causality: The first equivalent rapidly forms the sulfoxide in a highly exothermic step. Cooling prevents over-reaction or unwanted cleavage of the nitrile. The second equivalent slowly drives the sulfoxide to the sulfone.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

System Validation & IPC: Analyze via TLC (Hexanes:EtOAc 3:1). Validation Check: The sulfoxide intermediate will appear as a highly polar baseline spot, which will gradually convert to the less polar sulfone product. The reaction is complete when the intermediate baseline spot completely vanishes.

-

Quench & Workup: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide. Wash with saturated NaHCO3 to remove the m-chlorobenzoic acid byproduct. Dry the organic layer and concentrate.

References

- C8H6INS - Chemical Dictionary - Guidechem Source: Guidechem URL

- 54558-83-7 | Sigma-Aldrich Source: Sigma-Aldrich URL

- Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes Source: MDPI URL

- A facile approach to 6-amino-2H-pyrano[2,3-g]isoquinolin-2-ones via a sequential Sonogashira coupling of 6-cyanoumbelliferone triflate and annulations with amines Source: Taylor & Francis URL

Sources

Advanced Application of 2-Iodo-4-(methylsulfanyl)benzonitrile (CAS 54558-83-7) in Divergent Pharmaceutical Synthesis

Executive Summary

In modern drug discovery and development, the efficiency of exploring chemical space relies heavily on the strategic selection of highly functionalized, poly-reactive building blocks. 2-Iodo-4-(methylsulfanyl)benzonitrile (CAS 54558-83-7), also known as 2-iodo-4-(methylthio)benzonitrile, represents a premier trifunctional scaffold[1]. By integrating an electrophilic cross-coupling site (C2-Iodo), an electron-withdrawing transformable handle (C1-Nitrile), and a redox-active modifiable group (C4-Methylsulfanyl), this intermediate allows for orthogonal reactivity.

This technical guide provides an in-depth mechanistic analysis and field-proven protocols for researchers utilizing this compound to construct complex biaryl systems, functionalized heterocycles, and advanced active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the baseline physicochemical parameters of CAS 54558-83-7 is critical for predicting its solubility, stability, and reactivity in various catalytic environments[2].

| Parameter | Specification / Data |

| Chemical Name | 2-Iodo-4-(methylsulfanyl)benzonitrile |

| Common Synonyms | 2-Iodo-4-(methylthio)benzonitrile |

| CAS Registry Number | 54558-83-7 |

| Molecular Formula | C₈H₆INS |

| Molecular Weight | 275.11 g/mol |

| Typical Purity (Commercial) | ≥ 95.0% |

| Storage Conditions | Room temperature; protect from prolonged light exposure |

| Reactivity Profile | Electrophilic (C-I), Redox-active (S-CH₃), Hydrolyzable (-CN) |

Strategic Reactivity & Mechanistic Rationale

As a Senior Application Scientist, I approach scaffold design by evaluating the causality of each functional group. The architecture of 2-Iodo-4-(methylsulfanyl)benzonitrile is not accidental; it is designed for sequential, predictable functionalization.

The C2-Iodo Advantage: Precision Cross-Coupling

The carbon-iodine (C-I) bond is the most reactive carbon-halogen bond toward oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). Because the iodine atom is situated ortho to the electron-withdrawing nitrile group, the oxidative addition step is kinetically accelerated. This makes the C2 position an ideal initiation point for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. Furthermore, the ortho-relationship allows for tandem coupling-cyclization strategies (e.g., coupling with an alkyne followed by nucleophilic attack from a reduced nitrile) to yield isoquinolines or indoles.

The C4-Methylsulfanyl Handle: Redox Modulation

Thioethers (-SCH₃) are generally stable to the basic and nucleophilic conditions typical of palladium-catalyzed cross-couplings. This stability allows the C4 position to remain "masked" during C2 functionalization. Post-coupling, the methylsulfanyl group can be selectively oxidized to a sulfoxide (-S(O)CH₃) or a sulfone (-SO₂CH₃). The resulting sulfone is a highly electron-deficient group that not only drastically alters the physicochemical properties (e.g., increasing aqueous solubility and altering target binding kinetics) but also serves as an excellent leaving group for subsequent Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides.

The C1-Nitrile Core: Scaffold Activation

The nitrile group serves a dual purpose. Mechanistically, it acts as a strong electron-withdrawing group (EWG) that activates the ring, facilitating both the initial Pd-catalyzed coupling and the downstream SₙAr reactions. Synthetically, it is a versatile precursor that can be hydrolyzed to primary amides/carboxylic acids, reduced to primary amines, or reacted with azides to form tetrazoles (a common carboxylic acid bioisostere in medicinal chemistry).

Experimental Protocols & Self-Validating Workflows

The following methodologies are engineered to be self-validating systems. The causality behind the choice of reagents, solvents, and workup procedures is explicitly detailed to ensure reproducibility and high-fidelity results.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Objective: Selectively couple an arylboronic acid at the C2 position while preserving the C4-thioether and C1-nitrile.

Reagents & Stoichiometry:

-

Substrate (CAS 54558-83-7): 1.0 equivalent

-

Arylboronic Acid (Ar-B(OH)₂): 1.2 equivalents

-

Catalyst (Pd(dppf)Cl₂): 0.05 equivalents (5 mol%)

-

Base (K₂CO₃): 2.0 equivalents

-

Solvent: 1,4-Dioxane / H₂O (4:1 ratio, v/v)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine the substrate, arylboronic acid, and Pd(dppf)Cl₂.

-

Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the final reductive elimination step and suppresses unwanted dehalogenation side-reactions.

-

-

Solvent Addition: Add the 1,4-Dioxane/H₂O mixture, followed by the K₂CO₃.

-

Causality: The biphasic solvent system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base. The dissolved hydroxide/carbonate ions are required to coordinate with the boronic acid, forming the reactive "ate" complex [Ar-B(OH)₃]⁻ that undergoes transmetalation.

-

-

Degassing: Sparge the mixture with Argon for 10 minutes.

-

Reaction: Heat the mixture to 80°C for 4–6 hours under Argon. Monitor via TLC or LC-MS until the starting material is consumed.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol II: Selective Oxidation of Thioether to Sulfone (C4 Functionalization)

Objective: Convert the C4-methylsulfanyl group of the advanced intermediate into a methylsulfonyl group to activate it for SₙAr or to finalize the API structure.

Reagents & Stoichiometry:

-

Thioether Intermediate: 1.0 equivalent

-

mCPBA (meta-Chloroperoxybenzoic acid, 70-75%): 2.5 equivalents

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the thioether intermediate in anhydrous DCM and cool the flask to 0°C using an ice bath.

-

Causality: The first oxidation step (thioether to sulfoxide) is highly exothermic. Starting at 0°C prevents thermal runaway and suppresses non-specific oxidation of other electron-rich moieties.

-

-

Oxidant Addition: Add mCPBA portion-wise over 15 minutes.

-

Causality: 2.5 equivalents are used to ensure the reaction pushes past the sulfoxide intermediate entirely to the sulfone state. The nitrile group is inert to these electrophilic oxidation conditions.

-

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

-

Workup (Critical): Quench the reaction by adding saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and stir for 15 minutes.

-

Causality: Na₂S₂O₃ safely reduces any unreacted peroxy acid to prevent explosive hazards during concentration.

-

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (Sodium bicarbonate) to neutralize and extract the byproduct (m-chlorobenzoic acid) into the aqueous phase. Dry over Na₂SO₄ and concentrate.

Visualizations of Mechanistic Logic

The following diagrams illustrate the strategic pathways and catalytic cycles associated with CAS 54558-83-7.

Figure 1: Divergent synthetic workflow of CAS 54558-83-7 via its three orthogonal reactive sites.

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C2-Iodo position.

References

Sources

solubility of 2-Iodo-4-(methylsulfanyl)benzonitrile in common lab solvents

An in-depth understanding of a compound’s solubility profile is the cornerstone of successful drug discovery, formulation, and chemical process development. For highly functionalized halogenated aromatic thioethers like 2-Iodo-4-(methylsulfanyl)benzonitrile (CAS: 54558-83-7) , predicting and empirically validating solubility requires a rigorous analysis of its physicochemical properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic solubility tables. We will deconstruct the molecular causality driving this compound's solvation thermodynamics and provide a self-validating, field-proven protocol for empirical solubility determination.

Physicochemical Determinants of Solubility: A Mechanistic Analysis

To predict the solubility of 2-Iodo-4-(methylsulfanyl)benzonitrile, we must analyze the competing intermolecular forces dictated by its functional groups. The molecule (Molecular Weight: 275.11 g/mol ) presents a unique balance of high lipophilicity and a strong localized dipole.

-

The Nitrile Group (-CN): The cyano group imparts a strong permanent dipole moment and acts as a localized hydrogen-bond acceptor. This creates a high affinity for polar aprotic solvents with high dielectric constants, as the solvent dipoles can efficiently align with the -CN group without requiring hydrogen bond donation.

-

The Iodine Atom (-I): As a large, highly polarizable halogen, iodine significantly increases the overall lipophilicity (LogP) of the molecule. Its large electron cloud facilitates strong London dispersion forces, making the compound highly compatible with halogenated and aromatic solvents.

-

The Methylsulfanyl Group (-SCH₃): This thioether linkage provides a soft Lewis base center while further enhancing the hydrophobic character of the molecule. It severely limits aqueous solubility by disrupting the hydrogen-bonded network of water without offering compensatory hydrogen-bond donor capabilities.

-

The Aromatic Core: The planar benzene ring drives

stacking in the solid state, leading to a stable crystal lattice. Solvents must possess a sufficiently high cohesive energy density to overcome this lattice energy.

Structure-Property Relationship (SPR) Diagram

Caption: Structure-property relationships dictating the solvent compatibility of the target compound.

Predicted Solubility Profile in Common Lab Solvents

Based on the mechanistic analysis above, we can categorize the predicted thermodynamic solubility of 2-Iodo-4-(methylsulfanyl)benzonitrile. This data serves as a baseline for selecting solvent systems for reaction chemistry, chromatography, or biological assay stock solutions (e.g., in vitro screening).

| Solvent Class | Specific Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Optimal dipole-dipole alignment with the -CN group; easily overcomes the crystal lattice energy. Ideal for biological assay stock solutions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent match for the polarizability of the iodine atom; strong London dispersion forces. |

| Ethers & Esters | THF, Ethyl Acetate | Moderate to High (20-50 mg/mL) | Moderate polarity balances the lipophilic -SCH₃ and -I groups while solvating the aromatic core. |

| Aromatic | Toluene, Benzene | Moderate (10-30 mg/mL) | Favorable |

| Polar Protic | Methanol, Ethanol | Low to Moderate (1-10 mg/mL) | Protic solvents act as H-bond donors, but the highly lipophilic nature of -I and -SCH₃ restricts extensive solvation. |

| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | High LogP and lack of H-bond donors result in massive hydrophobic repulsion. |

| Aliphatic | Hexane, Heptane | Low (<1 mg/mL) | Insufficient cohesive energy to break the |

Empirical Determination: The Standardized Shake-Flask Methodology

While predictive profiling is useful, regulatory submissions and rigorous assay development require empirical validation. The "Shake-Flask Method" remains the gold standard for determining thermodynamic equilibrium solubility [1]. To ensure trustworthiness and reproducibility, the protocol must strictly control temperature, sedimentation time, and phase separation mechanics, as these variables significantly impact the final quantification [2].

Step-by-Step Protocol (HPLC-UV Coupled)

Phase 1: Preparation of Saturated Solutions

-

Weigh an excess amount of 2-Iodo-4-(methylsulfanyl)benzonitrile (e.g., 10–15 mg) into a 2.0 mL glass HPLC vial or Eppendorf tube.

-

Add 1.0 mL of the target solvent (e.g., PBS, Ethanol, or Ethyl Acetate).

-

Causality Check: Ensure a visible pellet of undissolved solid remains. If the solid completely dissolves, the solution is not saturated, and more compound must be added.

Phase 2: Thermodynamic Equilibration 4. Seal the vials tightly and place them in a thermostated orbital shaker. 5. Agitate at 300 rpm at a strictly controlled temperature (typically 25.0 °C for chemical processing or 37.0 °C for biological profiling) for 48 hours. 6. Causality Check: 48 hours is required to ensure the kinetic dissolution phase has ended and true thermodynamic equilibrium (saturation) is reached [2].

Phase 3: Phase Separation 7. Remove the vials from the shaker and allow them to stand undisturbed for 2 hours at the test temperature to promote initial sedimentation. 8. Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved excess solid. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).

Phase 4: Quantification via HPLC-UV

9. Carefully aspirate an aliquot of the clear supernatant.

10. Dilute the aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of your pre-established calibration curve.

11. Inject onto a C18 Reverse-Phase HPLC column and monitor absorbance at the compound's

Shake-Flask Workflow Diagram

Caption: Standardized shake-flask workflow for thermodynamic solubility determination.

Conclusion

Handling specialized intermediates like 2-Iodo-4-(methylsulfanyl)benzonitrile requires a predictive understanding of how halogens and thioethers modulate the strong dipole of a nitrile core. By utilizing polar aprotic or halogenated solvents, researchers can maximize solubility for synthesis and stock preparation. For aqueous biological assays, researchers must anticipate severe solubility limitations and should employ co-solvents (like DMSO) or surfactants to prevent false negatives caused by compound precipitation.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL:[Link]

Comprehensive Spectral Characterization of 2-Iodo-4-(methylsulfanyl)benzonitrile: A Technical Guide

Executive Summary

In modern drug discovery and advanced organic synthesis, 2-iodo-4-(methylsulfanyl)benzonitrile (CAS: 54558-83-7) serves as a critical bifunctional building block. Featuring both a highly reactive aryl iodide for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and a versatile nitrile group, this compound requires rigorous analytical validation before downstream application.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a deep-dive into the causality behind the spectral signatures of 2-iodo-4-(methylsulfanyl)benzonitrile—explaining why specific quantum mechanical and physical phenomena dictate its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) profiles.

Structural and Physical Properties

Before initiating spectral analysis, establishing the fundamental physical parameters of the analyte is essential for defining the experimental boundaries (e.g., solvent selection, ionization energy).

| Parameter | Value / Description |

| Chemical Name | 2-Iodo-4-(methylsulfanyl)benzonitrile |

| Synonyms | 2-Iodo-4-(methylthio)benzonitrile |

| CAS Registry Number | 54558-83-7 |

| Molecular Formula | C₈H₆INS |

| Molecular Weight | 275.11 g/mol |

| Structural Features | 1,2,4-trisubstituted benzene ring; Nitrile (-C≡N); Thioether (-S-CH₃); Aryl Iodide (-I) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of this molecule. The presence of the heavy iodine atom and the electron-withdrawing nitrile group creates a highly specific electronic environment.

¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is defined by the 1,2,4-trisubstitution pattern of the benzene ring.

-

Causality of Splitting: The proton at C-3 (between the iodine and the thioether) is isolated from ortho-neighbors but experiences a weak meta-coupling (

Hz) with the proton at C-5. The proton at C-6 is ortho to C-5, resulting in a strong ortho-coupling ( -

Causality of Shift: The highly anisotropic nitrile group deshields the ortho proton (H-6), pushing it downfield, while the thioether group slightly shields H-5 via resonance electron donation.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |

| H-3 | 7.75 | Doublet (d) | 1.8 | 1H | Aromatic C-H (meta to CN) |

| H-6 | 7.50 | Doublet (d) | 8.4 | 1H | Aromatic C-H (ortho to CN) |

| H-5 | 7.20 | Doublet of doublets (dd) | 8.4, 1.8 | 1H | Aromatic C-H (ortho to SMe) |

| -SCH₃ | 2.52 | Singlet (s) | - | 3H | Methyl protons |

¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum provides the most fascinating mechanistic insight, specifically regarding the carbon bonded to iodine (C-2).

-

The HALA Effect: One might expect the electronegative iodine to deshield C-2. However, C-2 appears anomalously upfield (approx. 101.0 ppm). This is due to the Heavy-Atom-on-Light-Atom (HALA) effect . The large electron cloud of iodine introduces relativistic spin-orbit (SO) coupling, which significantly shields the adjacent carbon nucleus [1].

| Position | Chemical Shift (δ, ppm) | Assignment Rationale |

| C-4 | 146.5 | Deshielded by the directly attached electronegative sulfur atom. |

| C-3 | 134.5 | Aromatic methine. |

| C-6 | 133.2 | Aromatic methine. |

| C-5 | 124.8 | Shielded by the ortho +M (mesomeric) effect of the -SMe group. |

| -C≡N | 118.0 | Characteristic sp-hybridized nitrile carbon. |

| C-1 | 112.5 | Ipso carbon strongly shielded by the anisotropic cylinder of the -C≡N bond. |

| C-2 | 101.0 | Ipso carbon shielded by the relativistic HALA effect of Iodine [1]. |

| -SCH₃ | 14.5 | Aliphatic methyl carbon. |

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the Z-axis to ensure the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz.

-

Acquisition: Run a standard 1D ¹H sequence (ns=16, d1=1s) and a ¹³C{¹H} decoupled sequence (ns=512, d1=2s) to ensure sufficient signal-to-noise ratio for the quaternary carbons.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides a hard ionization environment, stripping an electron to form a radical cation

Fragmentation Causality

In mass spectrometry, carbonyl-containing compounds with a

Instead, fragmentation is strictly governed by:

- -Cleavage: The loss of the methyl radical from the thioether group.

-

Homolytic Cleavage: The carbon-iodine bond is exceptionally weak (~240 kJ/mol). The loss of an iodine radical (

) is a dominant pathway.

| m/z Value | Relative Abundance | Fragment Identity | Mechanistic Pathway |

| 275 | 100% (Base Peak) | Molecular Ion (C₈H₆INS) | |

| 260 | 45% | ||

| 148 | 30% | Homolytic cleavage of the C-I bond | |

| 133 | 20% | Sequential loss of Iodine and Methyl radical |

Self-Validating MS Protocol

-

Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure mass accuracy across the m/z 50–600 range.

-

Injection: Inject 1 µL of a 10 µg/mL solution (in dichloromethane) into the GC injection port at 250°C.

-

Validation Check: Confirm the presence of the isotopic

peak at m/z 277. Due to the natural abundance of ³⁴S (approx. 4.2%), a small but distinct

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, independent of the carbon framework.

Vibrational Mode Analysis

The most diagnostic feature of this molecule is the nitrile group. The

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Origin |

| 3065 | Weak | C-H stretch (sp²) | Aromatic ring hydrogens. |

| 2925 | Weak | C-H stretch (sp³) | Aliphatic hydrogens of the -SMe group. |

| 2225 | Strong, Sharp | C≡N stretch | High force constant of the triple bond. |

| 1580, 1545 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| 1035 | Medium | C-S stretch | Stretching of the thioether linkage. |

| 820 | Strong | C-H out-of-plane bend | Diagnostic for 1,2,4-trisubstituted benzenes. |

Self-Validating IR Protocol

-

Background: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Place 2-3 mg of the neat solid onto the crystal and apply uniform pressure using the ATR anvil.

-

Validation Check: Ensure the baseline transmits at >95% T. If the baseline is sloped, the solid is scattering the IR beam, and the sample must be ground finer or re-pressed.

Structural Elucidation Workflow

Figure 1: Multimodal structural elucidation workflow for 2-iodo-4-(methylsulfanyl)benzonitrile.

References

1H NMR and 13C NMR spectra of 2-Iodo-4-(methylsulfanyl)benzonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-4-(methylsulfanyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry and drug discovery. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Iodo-4-(methylsulfanyl)benzonitrile, a substituted aromatic compound with potential applications as a synthetic intermediate. By delving into the theoretical principles of chemical shifts and coupling constants, and correlating them with predicted and literature-derived data, this document serves as a practical reference for the characterization of this and structurally related molecules. We present a detailed, field-proven protocol for sample preparation and data acquisition, alongside a systematic interpretation of the spectral data, grounded in authoritative references.

Introduction: The Structural Landscape of 2-Iodo-4-(methylsulfanyl)benzonitrile

2-Iodo-4-(methylsulfanyl)benzonitrile is a polysubstituted benzene derivative featuring three distinct functional groups: an iodo group, a methylsulfanyl group, and a nitrile group. The precise arrangement of these substituents on the aromatic ring dictates its chemical reactivity and physical properties. Accurate structural confirmation is therefore paramount for its use in further synthetic applications. NMR spectroscopy offers an unparalleled, non-destructive method to probe the molecular framework, providing definitive evidence of connectivity and electronic environment.

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound. We will explore the influence of each substituent on the electron density of the aromatic ring and, consequently, on the resonance frequencies of the associated nuclei.

Molecular Symmetry and Predicted Spectral Features

The substitution pattern of 2-Iodo-4-(methylsulfanyl)benzonitrile (C₈H₆INS) results in a lack of symmetry in the molecule. This has direct implications for its NMR spectra.

-

¹H NMR Spectrum: The molecule possesses three distinct aromatic protons and one methyl group. Therefore, we anticipate a total of four unique signals in the ¹H NMR spectrum. The three aromatic protons will form a complex splitting pattern (an ABC spin system).

-

¹³C NMR Spectrum: Due to the absence of symmetry, all eight carbon atoms are chemically non-equivalent. This should result in eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

The electronic nature of the substituents is critical for predicting chemical shifts:

-

Nitrile (-CN): An electron-withdrawing group that is strongly anisotropic. It will deshield protons and carbons, particularly at the ortho and para positions.

-

Iodo (-I): An electron-withdrawing group via induction but weakly electron-donating through resonance. Its most significant impact on the ¹³C spectrum is the "heavy atom effect," which shields the directly attached carbon (C-2), causing a pronounced upfield shift.

-

Methylsulfanyl (-SCH₃): An electron-donating group through resonance, which will shield aromatic protons and carbons, especially at the ortho and para positions.

Below is the structure with a standard numbering system for unambiguous spectral assignment.

Caption: Structure and numbering of 2-Iodo-4-(methylsulfanyl)benzonitrile.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra suitable for structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of 2-Iodo-4-(methylsulfanyl)benzonitrile.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[2]

-

Insert the sample into the spectrometer.

-

Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are usually sufficient.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be required for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier Transform.

-

Carefully phase correct the resulting spectrum.

-

Calibrate the chemical shift axis. For CDCl₃, the residual proton peak is set to δ 7.26 ppm, and the carbon peak is set to δ 77.16 ppm.[1][3]

-

For the ¹H spectrum, perform signal integration to determine the relative number of protons for each resonance.

-

Spectral Interpretation and Assignment

¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)

The aromatic region will display an ABC spin system. The chemical shifts are governed by the combined electronic effects of the substituents.

-

H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating methylsulfanyl group. The strong deshielding from the nitrile group will dominate, making this the most downfield aromatic proton. It will appear as a doublet, coupled only to H-5 (Jortho ≈ 8-9 Hz).

-

H-5: This proton is meta to both the nitrile and iodo groups and ortho to the methylsulfanyl group. The shielding from the -SCH₃ group will be significant. It will be split by both H-6 (Jortho ≈ 8-9 Hz) and H-3 (Jmeta ≈ 2-3 Hz), appearing as a doublet of doublets.

-

H-3: This proton is ortho to the iodo group and meta to both the nitrile and methylsulfanyl groups. It will appear as a doublet due to meta-coupling with H-5 (Jmeta ≈ 2-3 Hz).

-

-SCH₃ (H-8): The three protons of the methyl group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Data for 2-Iodo-4-(methylsulfanyl)benzonitrile

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.75 - 7.85 | d | Jortho ≈ 8.5 | 1H |

| H-3 | 7.60 - 7.70 | d | Jmeta ≈ 2.0 | 1H |

| H-5 | 7.15 - 7.25 | dd | Jortho ≈ 8.5, Jmeta ≈ 2.0 | 1H |

| -SCH₃ (H-8) | 2.50 - 2.60 | s | - | 3H |

¹³C NMR Spectrum (Predicted, 101 MHz, CDCl₃)

All eight carbons are expected to be unique. Assignments are based on general chemical shift ranges and specific substituent effects.

-

C-4 (ipso-S): The carbon attached to the sulfur will be deshielded and is expected in the 140-145 ppm range.

-

C-6, C-5, C-3: These carbons bearing protons will appear in the typical aromatic region of 125-135 ppm. Their relative shifts are influenced by the substituents.

-

C-1 (ipso-CN): The carbon attached to the nitrile group is typically found around 110-115 ppm.

-

-CN (C-7): The nitrile carbon itself has a characteristic chemical shift around 117-119 ppm.[4]

-

C-2 (ipso-I): This carbon is subject to the strong shielding "heavy atom effect" from iodine, shifting its resonance significantly upfield, often to below 100 ppm.

-

-SCH₃ (C-8): The methyl carbon will appear in the aliphatic region, typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Iodo-4-(methylsulfanyl)benzonitrile

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 142.0 - 146.0 |

| C-6 | 135.0 - 138.0 |

| C-3 | 133.0 - 136.0 |

| C-5 | 124.0 - 127.0 |

| -CN (C-7) | 117.0 - 119.0 |

| C-1 | 111.0 - 114.0 |

| C-2 | 95.0 - 100.0 |

| -SCH₃ (C-8) | 15.0 - 18.0 |

Conclusion

The structural elucidation of 2-Iodo-4-(methylsulfanyl)benzonitrile can be confidently achieved through the systematic application of ¹H and ¹³C NMR spectroscopy. This guide provides a robust framework for predicting, acquiring, and interpreting the necessary spectral data. The key identifying features are the ABC spin system in the aromatic region of the ¹H spectrum, the characteristic singlet of the methylsulfanyl group, and the eight distinct signals in the ¹³C spectrum, most notably the heavily shielded ipso-carbon attached to the iodine atom. For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments such as HSQC and HMBC would be invaluable. The protocols and predictive data herein serve as an authoritative reference for any scientist engaged in the synthesis and characterization of this compound or its structural analogues.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 3-Iodo-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Fun, H.-K., Quah, C. K., Sumangala, V., Prasad, D. J., & Poojary, B. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Diehl, P., Khetrapal, C. L., & Kellerhals, H. P. (1969). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 17(1), 21-31.

- Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry:¹³C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methylsulfanyl-benzonitrile. Retrieved from [Link]

- Li, Z., Wang, T., Qi, X., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631–17639.

-

NIST. (n.d.). Benzonitrile, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

- Dharmatti, S. S., Dhingra, M. M., Govil, G., & Khetrapal, C. L. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 331-342.

-

Supplementary Information. (n.d.). Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 45(10), 865-873.

Sources

Tri-Orthogonal Scaffold Engineering: A Technical Whitepaper on 2-Iodo-4-(methylsulfanyl)benzonitrile

Executive Summary

In the landscape of modern chemical synthesis and drug discovery, the rational selection of molecular building blocks dictates the efficiency of downstream lead optimization. 2-Iodo-4-(methylsulfanyl)benzonitrile (CAS: 54558-83-7) represents a highly privileged, tri-orthogonal scaffold. Featuring an electron-deficient aromatic ring decorated with three distinct, chemoselectively addressable functional groups—an iodine atom, a nitrile group, and a methylsulfanyl (thioether) moiety—this molecule serves as a versatile linchpin for medicinal chemistry, materials science, and synthetic methodology.

This whitepaper provides an in-depth technical analysis of the scaffold's reactivity profile, detailing its potential research applications and providing self-validating experimental protocols for its functionalization.

Tri-Orthogonal Reactivity Profile (The Foundation)

The utility of 2-Iodo-4-(methylsulfanyl)benzonitrile stems from the synergistic electronic effects of its substituents. Understanding the causality behind its reactivity is paramount for rational experimental design.

-

The C-I Bond (Position 2 - Transition Metal Catalysis): The carbon-iodine bond possesses the lowest bond dissociation energy among aryl halides (~65 kcal/mol). The strongly electron-withdrawing nitrile group at position 1 lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic deficiency significantly accelerates the oxidative addition of electron-rich Pd(0) or Cu(I) species into the C-I bond, making it an exceptionally reactive electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings[1].

-

The Nitrile Group (Position 1 - Bioisosteric Transformation): Beyond activating the ring, the nitrile group serves as a latent pharmacophore. Through [2+3] cycloaddition with sodium azide, it can be converted into a 1H-tetrazole. Tetrazoles act as metabolically stable bioisosteres of carboxylic acids; they offer a preferable pharmacokinetic profile, maintaining a similar

while resisting esterase degradation and improving membrane permeability[2]. -

The Methylsulfanyl Group (Position 4 - Physicochemical Tuning): The thioether (-SCH

) group acts as a tunable lipophilic vector. In its native state, it efficiently occupies hydrophobic pockets. However, controlled oxidation to a sulfoxide (-S(O)CH

Quantitative Data Summary

To facilitate rational drug design and synthetic planning, the core physicochemical and reactivity metrics of the scaffold are summarized below.

| Parameter | Value | Causality / Relevance to Research |

| CAS Number | 54558-83-7 | Unique identifier for procurement and database indexing. |

| Molecular Weight | 275.11 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |

| C-I Bond Dissociation Energy | ~65 kcal/mol | Highly labile compared to C-Br (~81 kcal/mol), ensuring rapid oxidative addition at lower temperatures[3]. |

| Topological Polar Surface Area | 49.1 Ų | Optimal starting TPSA for CNS-penetrant drug design; leaves ample room for adding polar functionalities. |

| LogP (Estimated) | ~3.2 | Lipophilic nature driven by the methylsulfanyl group, ideal for hydrophobic pocket binding in kinase hinge regions. |

Synthetic Divergence Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the central scaffold, mapping specific chemical activations to their respective research applications.

Fig 1: Divergent synthetic pathways from 2-Iodo-4-(methylsulfanyl)benzonitrile to applied research fields.

Applied Research Areas & Self-Validating Methodologies

Medicinal Chemistry: Kinase Inhibitor Library Generation

Ortho-substituted benzonitriles are ubiquitous in allosteric and ATP-competitive kinase inhibitors. The Suzuki-Miyaura coupling of this scaffold with various arylboronic acids generates a library of sterically constrained biaryl systems. High surface area catalysts or standard homogeneous palladium systems can efficiently promote this coupling[3].

Self-Validating Protocol: High-Throughput Suzuki-Miyaura Biaryl Synthesis

This protocol is designed as a self-validating system. The causality of the biphasic solvent choice ensures catalyst stability, while the analytical checkpoints guarantee that false positives are eliminated before biological screening.

Step 1: Reagent Assembly & Degassing

-

Action: In a 20 mL microwave vial, combine 2-Iodo-4-(methylsulfanyl)benzonitrile (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq), K

CO -

Causality: Dioxane fully solubilizes the lipophilic aryl iodide, while water dissolves the inorganic base. The biphasic interface is critical; it prevents base-induced degradation of the Pd catalyst while facilitating the transmetalation step of the boronic acid. The dppf ligand's large bite angle promotes rapid reductive elimination, suppressing undesired protodehalogenation.

Step 2: Reaction Execution

-

Action: Seal the vial and heat at 80°C for 4 hours under vigorous stirring.

-

Validation Checkpoint 1 (Colorimetric): The reaction mixture should transition from a deep red/orange (active Pd(0) species) to a dark brown suspension, indicating the continuous cycling of the catalyst. Black precipitation indicates catalyst death (Pd black formation).

Step 3: In-Process Control (IPC) via LC-MS

-

Action: Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.

-

Validation Checkpoint 2 (Mass Confirmation): The system validates successful transmetalation and reductive elimination when the starting material mass (

275.9, exhibiting a monoisotopic iodine pattern) completely disappears, replaced by the exact mass of the biaryl product. If the dehalogenated mass (

Step 4: Scavenging & Purification

-

Action: Dilute the mixture with EtOAc, wash with brine, dry over Na

SO -

Causality: Residual palladium can falsely inhibit enzymes in downstream biological assays (frequent hitters). The thiol-functionalized silica irreversibly binds trace Pd, ensuring the biological readout is exclusively driven by the synthesized biaryl compound.

Materials Science: Push-Pull OLED Emitters

In organic electronics, 2-Iodo-4-(methylsulfanyl)benzonitrile serves as an excellent precursor for Donor-Acceptor (D-A) fluorophores. The benzonitrile moiety acts as a strong electron acceptor (A). By utilizing the C-I bond to cross-couple highly conjugated, electron-rich donor (D) networks (such as triphenylamine or carbazole derivatives), researchers can engineer molecules with tunable intramolecular charge transfer (ICT) states. Furthermore, the methylsulfanyl group provides unique solid-state packing properties through non-covalent S···S or S···π interactions, which can suppress aggregation-caused quenching (ACQ) in solid-state OLED devices.

References

- Source: d-nb.

- Source: rsc.

- Source: thieme-connect.

Sources

safety and handling information for 2-Iodo-4-(methylsulfanyl)benzonitrile

Technical Whitepaper: Advanced Safety, Handling, and Mechanistic Toxicology of 2-Iodo-4-(methylsulfanyl)benzonitrile

Executive Summary

2-Iodo-4-(methylsulfanyl)benzonitrile (CAS: 54558-83-7) is a highly functionalized aromatic building block utilized extensively in cross-coupling reactions, Active Pharmaceutical Ingredient (API) synthesis, and advanced materials science. The molecule features three distinct reactive moieties: an aryl iodide, a thioether (methylsulfanyl), and a nitrile (benzonitrile) group. While this tri-functionality makes it an invaluable synthetic intermediate, it also imparts a complex hazard profile. This whitepaper provides drug development professionals and bench scientists with a mechanistic understanding of the compound's risks and self-validating protocols for its safe handling.

Physicochemical Profiling & Hazard Assessment

Understanding the physical and chemical properties of a compound is the foundational step in establishing a robust safety protocol. 2-Iodo-4-(methylsulfanyl)benzonitrile is typically a crystalline solid at room temperature, which introduces specific handling risks such as static charge accumulation and aerosolization.

Table 1: Physicochemical and Hazard Profile

| Property / Hazard | Value / Classification | Mechanistic Rationale |

| CAS Number | 54558-83-7 | Unique identifier for chemical tracking and inventory management. |

| Molecular Formula | C8H6INS | Determines molecular weight (275.11 g/mol ). |

| Physical State | Solid (Crystalline) | Prone to static charge; high risk of micro-particulate aerosolization during weighing. |

| Acute Toxicity | GHS Category 4 (Oral/Dermal) | The thioether group increases lipophilicity, actively enhancing dermal absorption rates[1]. |

| Skin/Eye Irritation | GHS Category 2/2A | Halogenated aromatic structures cause localized lipid bilayer disruption in cell membranes[2]. |

| Flammability/Thermal | Combustible under extreme heat | Thermal decomposition can release toxic hydrogen cyanide and nitrogen oxide fumes[3]. |

Mechanistic Toxicology

To design effective handling procedures, scientists must understand why a chemical is hazardous, not just that it is hazardous. The toxicity of 2-Iodo-4-(methylsulfanyl)benzonitrile is driven by the synergistic effects of its structural components:

-

The Benzonitrile Moiety : Unlike aliphatic nitriles (e.g., propionitrile), benzonitriles do not readily liberate free cyanide (CN⁻) in vivo. Instead, hepatic cytochrome P450 enzymes primarily drive aromatic hydroxylation, while the nitrile group undergoes slow hydrolysis to benzoic acid[3]. However, under extreme thermal degradation (e.g., a laboratory fire), toxic hydrogen cyanide gas can be released[3].

-

The Methylsulfanyl (Thioether) Moiety : Thioethers are readily oxidized to sulfoxides and sulfones in vivo. This oxidation process can deplete cellular glutathione (GSH), leading to localized oxidative stress. Furthermore, volatile thioether impurities can cause severe olfactory fatigue, masking the presence of the chemical in the air.

-

The Aryl Iodide Moiety : The heavy iodine atom significantly increases the compound's partition coefficient (LogP). This high lipophilicity facilitates rapid absorption through the stratum corneum (skin) and the alveolar epithelium (lungs), making dermal and inhalation exposures particularly dangerous.

Primary hepatic metabolic pathways of 2-Iodo-4-(methylsulfanyl)benzonitrile.

Self-Validating Experimental Protocols

A self-validating protocol ensures that failure at any single step prevents the operator from proceeding to a more dangerous state. According to the National Research Council's Prudent Practices in the Laboratory, hazard evaluation must precede any experimental execution, and work practices must be designed to minimize risks from both known and unknown hazardous substances[4].

Protocol 1: High-Containment Weighing and Transfer Objective: Prevent inhalation of aerosolized particulates and eliminate dermal exposure risks.

-

PPE Verification : Don appropriate Personal Protective Equipment (PPE). Use double nitrile gloves (due to the compound's lipophilicity), a flame-resistant lab coat, and chemical splash goggles.

-

Environmental Control : Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

-

Causality: This specific velocity captures aerosolized particles safely. Exceeding 120 fpm creates turbulent vortices that can blow the toxic powder out of the hood and into the operator's breathing zone[4].

-

-

Static Mitigation : Use an anti-static gun (e.g., Zerostat) or an ionizing blower on the weighing spatula, weigh boat, and balance.

-

Causality: Crystalline halogenated aromatics hold static charges. Discharging the equipment prevents the powder from repelling off the spatula and aerosolizing into the hood environment.

-

-

Enclosed Weighing : Weigh the material directly into a tared, sealable vessel (e.g., a septum-capped vial) rather than an open weigh boat.

-

Sealed Transfer : Seal the vessel before removing it from the balance enclosure. Purge the vessel with an inert gas (Argon or Nitrogen) via a needle if the subsequent reaction is air- or moisture-sensitive.

Self-validating workflow for safe weighing and transfer of hazardous crystalline solids.

Emergency Response and Decontamination

Standard operating procedures must account for accidental spills and exposure contingencies, ensuring that laboratory personnel know exactly how to obtain help and mitigate damage in an emergency[4].

-

Spill Decontamination : Do not sweep dry powder, as this forces the chemical into the air. Cover the spill with a damp absorbent pad (using water or a mild surfactant) to suppress dust. For chemical destruction of residual traces on the benchtop, a dilute sodium hypochlorite (bleach) solution can be used.

-

Causality: Bleach rapidly oxidizes the methylsulfanyl group to a highly polar, water-soluble sulfone, mitigating both the foul odor and the dermal penetration risk.

-

Critical Warning: Ensure the environment remains basic (pH > 8) during bleach decontamination to prevent the theoretical release of hydrogen cyanide gas from the nitrile moiety.

-

-

Skin Exposure : Immediately flush the affected area with copious amounts of water and wash with mild soap. Do not use organic solvents (e.g., acetone, ethanol, or ethyl acetate) to clean the skin.

-

Causality: Solvents will dissolve the highly lipophilic 2-Iodo-4-(methylsulfanyl)benzonitrile and actively transport it across the dermal barrier directly into the bloodstream, drastically exacerbating systemic toxicity.

-

References

-

Benzonitrile. Grokipedia. Available at: [Link]

-

Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at:[Link]

-

Chapter 4 Evaluating Hazards and Assessing Risks in the Laboratory. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

Sources

Stability and Storage Conditions for 2-Iodo-4-(methylsulfanyl)benzonitrile: A Technical Guide for Research and Development

Executive Summary

2-Iodo-4-(methylsulfanyl)benzonitrile (CAS: 54558-83-7) is a highly functionalized aromatic building block widely utilized in cross-coupling reactions, medicinal chemistry, and materials science. Its molecular architecture features three distinct functional groups—an aryl iodide, a thioether (methylsulfanyl), and a nitrile—each presenting unique reactivity profiles.

As a Senior Application Scientist, I have observed that the structural versatility of this compound is also the source of its instability if improperly handled. The compound is highly susceptible to photolytic dehalogenation and oxidative degradation . This whitepaper provides an in-depth, mechanistic analysis of these vulnerabilities, supported by empirical kinetic data, and establishes a self-validating Standard Operating Procedure (SOP) for its storage, handling, and analytical verification.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage protocol, we must first understand the thermodynamic and kinetic drivers of the molecule's degradation pathways.

Photolytic Cleavage of the C–I Bond

The carbon-iodine (C–I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy (BDE) of approximately 65 kcal/mol. When exposed to ultraviolet (UV) or ambient visible light, the molecule absorbs photons, promoting an electron into the

Photolytic homolytic cleavage of the C-I bond generating reactive aryl radicals.

Oxidative Lability of the Thioether Linkage

The methylsulfanyl group (-SCH₃) contains a nucleophilic sulfur atom with two lone pairs of electrons. In the presence of atmospheric oxygen, trace transition metals, or reactive oxygen species (ROS) such as peroxides, the thioether is highly prone to electrophilic oxidation [2]. The sulfur atom is initially oxidized to a sulfoxide (-S(=O)CH₃). If oxidative stress persists, it undergoes over-oxidation to a sulfone (-SO₂CH₃). This alters the electronic properties of the benzene ring, deactivating it for subsequent cross-coupling applications.

Stepwise oxidation of the thioether group to sulfoxide and sulfone by ROS.

Hydrolytic Susceptibility of the Nitrile Group

While the benzonitrile moiety is generally stable under neutral conditions, it can undergo hydrolysis to an amide or carboxylic acid if exposed to extreme pH levels (strong acids or bases) coupled with adventitious moisture. Therefore, maintaining an anhydrous environment is critical.

Empirical Stability Data

To quantify these vulnerabilities, we evaluate the degradation kinetics of aryl iodide thioether derivatives under various environmental stressors. The table below summarizes the quantitative loss of purity over a 30-day accelerated stability study.

| Storage Condition | Atmosphere | Illumination | Temp (°C) | Purity at Day 0 | Purity at Day 30 | Primary Degradant |

| Optimal (Control) | Argon | Dark | -20°C | >99.5% | >99.0% | None detected |

| Refrigerated | Nitrogen | Dark | 4°C | >99.5% | 98.2% | Trace Sulfoxide |

| Benchtop (Closed) | Air | Dark | 25°C | >99.5% | 89.4% | Sulfoxide |

| Benchtop (Exposed) | Air | Ambient Light | 25°C | >99.5% | 62.1% | Dehalogenated Arene, Sulfoxide |

| Aqueous Stress | Air (High RH) | Dark | 40°C | >99.5% | 74.5% | Sulfoxide, Trace Amide |

Data Interpretation: The synergistic effect of ambient light and atmospheric oxygen (Benchtop Exposed) results in catastrophic degradation (37.4% loss), proving that dual protection (inert gas + darkness) is non-negotiable[3].

Standard Operating Procedure (SOP): Handling and Storage

To ensure scientific integrity and reproducibility in downstream applications (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the following self-validating protocol must be strictly adhered to.

Step-by-Step Storage Protocol

-

Primary Containment: Transfer the compound into an amber glass vial to block UV and high-energy visible light transmission.

-

Atmospheric Displacement: Purge the vial with ultra-high purity (UHP) Argon or Nitrogen for a minimum of 60 seconds to displace all atmospheric oxygen and moisture.

-

Sealing: Seal the vial tightly with a PTFE-lined screw cap. PTFE ensures chemical inertness and prevents plasticizer leaching.

-

Secondary Containment: Place the sealed vial inside a secondary desiccator cabinet or a sealed Mylar bag containing indicating silica gel packets.

-

Thermal Control: Store the secondary container in a monitored freezer at -20°C for long-term storage (>1 month) or at 2–8°C for short-term, active use (<1 month).

Benchtop Handling Rules

-

Thawing: Before opening, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture on the compound, initiating hydrolysis and accelerating oxidation.

-

Weighing: Perform all weighing operations swiftly under subdued lighting. If preparing stock solutions, use degassed, anhydrous solvents.

Analytical Validation of Integrity

Before committing 2-Iodo-4-(methylsulfanyl)benzonitrile to a complex synthetic sequence, its integrity must be verified. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow is designed as a self-validating system to separate the parent compound from its primary degradants (sulfoxide and dehalogenated arene).

Step-by-Step HPLC-UV Workflow

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (anhydrous). Vortex for 10 seconds.

-

Column Selection: Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) to exploit the hydrophobic nature of the thioether and iodine groups.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of trace impurities).

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Program:

-

0–2 min: 10% B

-

2–12 min: Linear ramp to 90% B

-

12–15 min: Hold at 90% B

-

15–16 min: Return to 10% B (Re-equilibration)

-

-

Detection: Set the UV detector to 254 nm (optimal for the benzonitrile chromophore).

-

System Suitability & Interpretation:

-

The highly polar sulfoxide degradant will elute first (lower retention time).

-

The dehalogenated degradant (4-(methylsulfanyl)benzonitrile) will elute second.

-

The intact 2-Iodo-4-(methylsulfanyl)benzonitrile will elute last due to the high lipophilicity of the heavy iodine atom.

-

Validation Check: If the parent peak area is <97%, the batch must be re-purified via flash chromatography (Hexanes/Ethyl Acetate) prior to use.

-

References

-

Photoinduced Cross-Coupling of Aryl Iodides with Alkenes ResearchGate / Chemistry Europe[Link] (Cited for mechanistic evidence of photolytic homolytic C-I bond cleavage).

-

Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid ResearchGate / ChemCatChem[Link] (Cited for the oxidative lability and ROS-mediated conversion of thioethers to sulfoxides).

-

Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations ACS Chemical Reviews[Link] (Cited for thermodynamic data and stability profiling of aryl iodides under varied environmental conditions).

synthesis of 2-Iodo-4-(methylsulfanyl)benzonitrile from 4-(methylsulfanyl)benzonitrile

Application Note: Regioselective Synthesis of 2-Iodo-4-(methylsulfanyl)benzonitrile via Palladium-Catalyzed C–H Activation

Introduction & Strategic Significance

The compound 2-Iodo-4-(methylsulfanyl)benzonitrile is a highly valuable, orthogonally functionalized building block in drug discovery and materials science. It features three distinct reactive handles: a nitrile group (primed for hydrolysis, reduction, or tetrazole synthesis), a thioether (suitable for oxidation to sulfoxides/sulfones or transition-metal-catalyzed cross-coupling), and an aryl iodide. The aryl iodide serves as an ideal electrophilic site for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthesizing this specific regioisomer presents a classic chemoselectivity challenge, which this protocol resolves by leveraging a transition-metal-catalyzed directed C–H activation strategy[1].

Mechanistic Rationale: Overcoming Regiochemical Mismatch

Designing a synthesis for 2-iodo-4-(methylsulfanyl)benzonitrile from 4-(methylsulfanyl)benzonitrile requires navigating a severe regiochemical mismatch:

-

The Innate Electronic Bias (SEAr): The methylsulfanyl (-SMe) group is a powerful electron-donating ortho/para director, whereas the nitrile (-CN) group is an electron-withdrawing meta director. Standard electrophilic iodination (e.g., using I₂ and a Lewis acid) is governed by the -SMe group and will predominantly occur at the C3 position, yielding the undesired 3-iodo isomer.

-

The C–H Activation Solution: To override this innate bias and functionalize the C2 position, we must utilize the cyano group as a directing group (DG)[1]. While -CN is a weakly coordinating group, it can effectively direct a Palladium(II) catalyst to the adjacent C2 position to form a cyclopalladated intermediate[2].

-

The Role of PTSA (Causality): The addition of p-toluenesulfonic acid (PTSA) is the critical linchpin of this protocol. PTSA enhances the electrophilicity of the Pd(II) center by displacing the acetate ligands, thereby accelerating the Concerted Metalation-Deprotonation (CMD) step[3]. This acceleration is vital; it ensures the Pd-catalyzed C2-iodination outcompetes the uncatalyzed, background electrophilic iodination at C3.

Fig 1: Pd-catalyzed ortho-C-H iodination catalytic cycle directed by the cyano group.

Experimental Design & Optimization Data

The following table summarizes the optimization landscape for the directed ortho-halogenation of arylnitriles, demonstrating why the specific combination of Pd(OAc)₂ and PTSA is required to achieve high C2-selectivity[1],[3].

| Catalyst (5 mol%) | Additive (0.5 equiv) | Solvent | Temp (°C) | Yield of C2-Iodo (%) | Mechanistic Observation |

| None | PTSA | DCE | 70 | 0 | No C2 activation; background SEAr dominates. |

| Pd(OAc)₂ | None | DCE | 70 | < 10 | Poor conversion; slow CMD step. |

| PdCl₂ | PTSA | DCE | 70 | Trace | Inefficient catalyst activation/coordination. |

| Pd(OAc)₂ | TFA | DCE | 70 | 45 | Moderate C–H activation; sub-optimal electrophilicity. |

| Pd(OAc)₂ | PTSA | DCE | 70 | 84 | Optimal C2-selectivity and rapid turnover. |

Step-by-Step Protocol

Scale: 5.0 mmol (Gram-scale synthesis) Theoretical Yield: 1.37 g

Reagents & Materials

-

4-(methylsulfanyl)benzonitrile: 5.0 mmol (746 mg)

-

N-Iodosuccinimide (NIS): 5.5 mmol (1.24 g) - Must be stored in the dark and freshly weighed.

-

Palladium(II) acetate [Pd(OAc)₂]: 5 mol% (0.25 mmol, 56 mg)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O): 0.5 equiv (2.5 mmol, 475 mg)

-

1,2-Dichloroethane (DCE): 20 mL (Analytical grade; rigorous anhydrous conditions are not required).

Methodology

-

Reaction Assembly: To a 50 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, sequentially add 4-(methylsulfanyl)benzonitrile (746 mg), NIS (1.24 g), Pd(OAc)₂ (56 mg), and PTSA·H₂O (475 mg).

-

Solvent Addition: Suspend the solid mixture in 20 mL of DCE. Cap the flask with a rubber septum or attach a reflux condenser. Note: The reaction is robust to air, avoiding the need for Schlenk techniques[1].

-

Heating & C–H Activation: Submerge the flask in a pre-heated oil bath at 70 °C. Stir vigorously for 12 hours.

-

Self-Validation Cue: As the palladium catalyst activates and the reaction progresses, the suspension will transition into a dark, homogeneous solution.

-

-

Quenching: Remove the flask from the heat and allow it to cool to room temperature. Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

-

Self-Validation Cue: The dark purple/brown color (indicative of trace free iodine and unreacted NIS) will rapidly dissipate, yielding a clear biphasic mixture (usually pale yellow in the organic layer).

-

-

Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 × 20 mL). Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of Hexanes/Ethyl Acetate, typically starting at 95:5 and moving to 90:10). The product elutes as a distinct UV-active band.

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization

To confirm the regioselectivity of the iodination, ¹H NMR spectroscopy is definitive. The starting material exhibits a symmetric AA'BB' splitting pattern in the aromatic region. Upon successful C2-iodination, the symmetry is broken, resulting in a classic 1,2,4-trisubstituted aromatic pattern:

-

C6-H (ortho to CN): Doublet (J ≈ 8.0 Hz)

-

C5-H (ortho to SMe, meta to I): Doublet of doublets (J ≈ 8.0, 2.0 Hz)

-

C3-H (ortho to SMe, ortho to I): Doublet (J ≈ 2.0 Hz) or broad singlet.

-

-SCH₃: Singlet integrating to 3H (around 2.5 ppm).

-

HRMS (ESI): Calculated for C₈H₆INS [M+H]⁺: 275.9344.

References

-

Du, B.; Jiang, X.; Sun, P. "Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group." The Journal of Organic Chemistry, 2013, 78 (6), 2786-2791. URL:[Link]

-

Organic Chemistry Portal. "Palladium-Catalyzed Highly Selective ortho-Halogenation of Arylnitriles via sp2 C-H Bond Activation." Literature Abstracts. URL:[Link]

-

Das, R.; Kapur, M. "Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides." The Journal of Organic Chemistry, 2017, 82 (1), 674-683. URL:[Link]

Sources

Application Notes and Protocols for Sonogashira Cross-Coupling using 2-Iodo-4-(methylsulfanyl)benzonitrile

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction's utility stems from its generally mild conditions and tolerance of a wide range of functional groups.[3]

This application note provides a detailed guide for performing a Sonogashira cross-coupling reaction using 2-Iodo-4-(methylsulfanyl)benzonitrile as the aryl halide substrate. This particular substrate is of interest in medicinal chemistry and materials science due to the presence of three key functional groups: the reactive iodo group, the electron-withdrawing nitrile, and the electron-donating methylsulfanyl group. The electronic dichotomy of the substituents on the aromatic ring makes this substrate an interesting candidate for exploring the nuances of the Sonogashira reaction. We will delve into the rationale behind the choice of reagents and conditions, provide a step-by-step protocol, and offer guidance on troubleshooting and optimization.

Scientific Principles and Rationale

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and, in the classic protocol, copper.[4] The generally accepted mechanism involves two interconnected cycles.

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species (formed in the copper cycle), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

-

The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[1] To mitigate this side reaction, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or when homocoupling is a significant issue.[1]

For the substrate 2-Iodo-4-(methylsulfanyl)benzonitrile, the high reactivity of the carbon-iodine bond makes it an excellent candidate for the Sonogashira coupling.[2] The electronic nature of the substituents (electron-donating methylsulfanyl and electron-withdrawing nitrile) can influence the rate of oxidative addition and the overall reaction kinetics. The protocol provided below is a robust starting point that can be optimized based on the specific alkyne coupling partner.

Visualizing the Catalytic Cycle

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 2-Iodo-4-(methylsulfanyl)benzonitrile with a terminal alkyne. It is recommended to perform a small-scale test reaction to optimize conditions for a specific alkyne.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| 2-Iodo-4-(methylsulfanyl)benzonitrile | Commercial Vendor/Synthesized | >97% | Can be synthesized via iodination of 4-(methylsulfanyl)benzonitrile. |

| Terminal Alkyne | Various | >98% | Ensure it is free of impurities that could poison the catalyst. |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Sigma-Aldrich | 99% | A common and relatively air-stable Pd(II) precatalyst. |

| CuI (Copper(I) Iodide) | Acros Organics | 99.5% | Use a fresh bottle; old or discolored CuI may be less active. |

| Triethylamine (Et₃N) | Fisher Scientific | >99.5% | Should be distilled from CaH₂ and stored over KOH pellets under an inert atmosphere. |

| Tetrahydrofuran (THF), anhydrous | EMD Millipore | >99.9% | Should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. |

| Ethyl acetate (EtOAc) | J.T. Baker | HPLC Grade | For workup and chromatography. |